4'-Hydroxyphenprocoumon 4'-Hydroxyphenprocoumon
Brand Name: Vulcanchem
CAS No.: 55789-09-8
VCID: VC0032123
InChI: InChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3
SMILES: CCC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Molecular Formula: C18H16O4
Molecular Weight: 296.322

4'-Hydroxyphenprocoumon

CAS No.: 55789-09-8

Cat. No.: VC0032123

Molecular Formula: C18H16O4

Molecular Weight: 296.322

* For research use only. Not for human or veterinary use.

4'-Hydroxyphenprocoumon - 55789-09-8

Specification

CAS No. 55789-09-8
Molecular Formula C18H16O4
Molecular Weight 296.322
IUPAC Name 4-hydroxy-3-[1-(4-hydroxyphenyl)propyl]chromen-2-one
Standard InChI InChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3
Standard InChI Key ZPNYHQZRGWFLST-UHFFFAOYSA-N
SMILES CCC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O

Introduction

Chemical Structure and Properties

4'-Hydroxyphenprocoumon is a hydroxycoumarin derivative with the molecular formula C18H16O4 and a molecular weight of 296.3 g/mol . The compound features a hydroxyl group at the 4' position of the phenyl ring that is attached to the coumarin backbone of phenprocoumon.

Structural Identification

The precise IUPAC name for this compound is 4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)propyl]chromen-2-one . This systematic nomenclature highlights the stereochemistry at the chiral center, indicating that the R-enantiomer is specifically being referenced. The compound can be represented using various chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 4'-Hydroxy-R-phenprocoumon

Identifier TypeValue
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
IUPAC Name4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)propyl]chromen-2-one
InChIInChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3/t13-/m1/s1
InChIKeyZPNYHQZRGWFLST-CYBMUJFWSA-N
SMILESCCC@HC2=C(C3=CC=CC=C3OC2=O)O

Classification

4'-Hydroxyphenprocoumon belongs to the class of organic compounds known as 4-hydroxycoumarins . These are coumarins containing one or more hydroxyl groups attached to the C4-position of the coumarin skeleton. The 4-hydroxycoumarin class is particularly important in pharmacology as it includes several anticoagulant compounds that act as vitamin K antagonists .

Biosynthesis and Metabolism

Formation Pathway

4'-Hydroxyphenprocoumon is formed in the human body through the metabolic processing of phenprocoumon. The parent compound phenprocoumon undergoes hydroxylation primarily through hepatic microsomal enzymes, specifically cytochrome P450 enzymes .

Metabolic Profile

Studies have identified multiple hydroxylated metabolites of phenprocoumon, with the 4'-hydroxy derivative being one of the major metabolites alongside 6-hydroxy and 7-hydroxy derivatives . Research indicates that the formation of 4'-hydroxyphenprocoumon shows stereoselectivity, with the S/R ratio reported as 2.86, indicating preferential metabolism of the S-enantiomer of phenprocoumon to form the 4'-hydroxy metabolite .

Table 2: Major Hydroxylated Metabolites of Phenprocoumon and Their Formation Rates

MetabolitePercentage of Administered DoseS/R Ratio
4'-Hydroxyphenprocoumon8.1%2.86
7-Hydroxyphenprocoumon33.4%1.69
6-Hydroxyphenprocoumon15.5%0.85

Enzyme Involvement

The metabolism of phenprocoumon to 4'-hydroxyphenprocoumon is primarily mediated by cytochrome P450 2C9, which has been identified as the principal form of human liver P-450 responsible for this transformation . This enzymatic pathway is significant as it represents the predominant route of phenprocoumon inactivation.

Detection and Quantification Methods

Analytical Techniques

Several analytical methods have been developed for the detection and quantification of 4'-hydroxyphenprocoumon in biological samples. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Reversed-phase HPLC with selective extraction using quaternary amine columns

Sample Preparation

For the analysis of 4'-hydroxyphenprocoumon in biological fluids, samples typically undergo preparation processes that may include:

  • Extraction from pooled plasma using organic solvents

  • Methylation for GC-MS analysis

  • Treatment with beta-glucuronidase or sulfatase to cleave conjugates when analyzing total metabolite concentrations

  • Selective extraction with disposable quaternary amine columns for urine samples

Concentration Levels

Studies have reported the concentration of 4'-hydroxyphenprocoumon in various biological matrices of patients receiving phenprocoumon therapy, as shown in Table 3.

Table 3: Reported Concentrations of 4'-Hydroxyphenprocoumon in Biological Samples

Biological MatrixConcentrationReference Concentration (Parent Compound)
Plasma43.2 ng/ml2000 ng/ml (Phenprocoumon)
Feces27% of analyzed compounds17% (Phenprocoumon)
Urine20% of analyzed compounds18% (Phenprocoumon)

These findings highlight that while 4'-hydroxyphenprocoumon is a significant metabolite, it is present at substantially lower concentrations than the parent compound in plasma .

Pharmacokinetics

Distribution and Elimination

Following the administration of phenprocoumon, 4'-hydroxyphenprocoumon appears in the circulation as a result of hepatic metabolism. The metabolite has been detected in multiple biological matrices, indicating various routes of elimination.

Excretion Pathways

Research has demonstrated that 4'-hydroxyphenprocoumon is eliminated through multiple pathways:

  • Urinary excretion: Studies show that approximately 20% of analyzed compounds in urine were identified as 4'-hydroxyphenprocoumon .

  • Fecal excretion: Approximately 27% of analyzed compounds in feces were identified as 4'-hydroxyphenprocoumon .

  • Biliary excretion: Evidence exists for the biliary elimination of 4'-hydroxyphenprocoumon, primarily in conjugated form .

Conjugation

A significant aspect of 4'-hydroxyphenprocoumon pharmacokinetics is its extensive conjugation prior to excretion. Research has identified both glucuronide and sulfate conjugates of this metabolite in human urine . Methods have been developed to quantify free, glucuronidated, and sulfated forms of 4'-hydroxyphenprocoumon, indicating the importance of these conjugation pathways in the compound's elimination.

Clinical Significance

Relationship to Anticoagulant Activity

As a metabolite of phenprocoumon, 4'-hydroxyphenprocoumon is part of the metabolic pathway of a clinically important anticoagulant. Phenprocoumon belongs to the vitamin K antagonist class of drugs used for the prophylaxis and treatment of thromboembolic disorders .

Metabolic Implications

The formation of 4'-hydroxyphenprocoumon represents one of the primary pathways for the inactivation of phenprocoumon . This metabolic transformation is significant because:

Monitoring Applications

The detection and quantification of 4'-hydroxyphenprocoumon may have potential applications in therapeutic drug monitoring, pharmacokinetic studies, and research on drug metabolism. Understanding the formation and elimination of this metabolite could provide insights into variability in patient response to phenprocoumon therapy.

Analytical Applications

Reference Standards

4'-Hydroxyphenprocoumon is used as a reference standard for analytical method development, method validation, and quality control applications during pharmaceutical development . These applications are crucial for ensuring accurate quantification of the metabolite in biological samples and for studying the metabolism of phenprocoumon.

Metabolite Identification

The identification of 4'-hydroxyphenprocoumon in biological samples serves as an important marker for phenprocoumon metabolism. Research has shown that this compound can be detected in various matrices, including plasma, urine, and feces, providing valuable information on the metabolic fate of phenprocoumon .

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